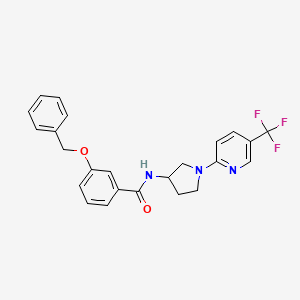

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : A study by Qin, Jennings, and Puddephatt (2002) described the synthesis of macrocyclic gold complexes, showcasing the application of similar compounds in creating polymers with unique helical structures (Qin, Jennings, & Puddephatt, 2002).

Characterization of Derivatives : Srivastava et al. (2017) explored the properties of pyridyl substituted benzamides, demonstrating their luminescent properties and multi-stimuli-responsive nature, which is relevant for developing materials with specific optical characteristics (Srivastava et al., 2017).

Polymer Research

- Conducting Polymers : Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes. Their work highlights the potential of pyrrolidinyl compounds in developing low oxidation potential monomers for advanced polymer applications (Sotzing et al., 1996).

Medicinal Chemistry

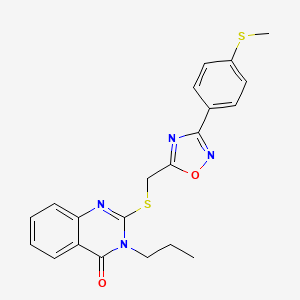

Antimicrobial Activity : Research by Naganagowda and Petsom (2011) focused on the synthesis of quinazolinone derivatives and their antimicrobial activity, indicating the role of pyrrolidinyl compounds in developing new antibacterial agents (Naganagowda & Petsom, 2011).

Electrochemical Activity : Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing TEMPO side chains, showing the electrocatalytic potential of these compounds in chemical transformations (Lu et al., 2014).

KCNQ2/Q3 Potassium Channel Openers : Amato et al. (2011) discovered N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, illustrating the application of similar compounds in treating epilepsy and pain (Amato et al., 2011).

Fluorescence and Luminescence Studies

- Blue Fluorescence : Yamaji et al. (2017) synthesized benzamides having pyridine and other moieties, contributing to the understanding of blue fluorescence in solid states, which has implications in the development of luminescent materials (Yamaji et al., 2017).

properties

IUPAC Name |

3-phenylmethoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N3O2/c25-24(26,27)19-9-10-22(28-14-19)30-12-11-20(15-30)29-23(31)18-7-4-8-21(13-18)32-16-17-5-2-1-3-6-17/h1-10,13-14,20H,11-12,15-16H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVJQTRBCPKJAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)

![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)

![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)

![2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2386180.png)

![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)